

Application Notes and Protocols: [D-Ala2]-Metenkephalin in Cell Culture

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Compound of Interest		
Compound Name:	Enkephalin-met, ala(2)-	
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Introduction

[D-Ala2]-Met-enkephalin (DADME) is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of D-Alanine for Glycine at position 2 confers resistance to enzymatic degradation, making it a more stable and potent research tool for in vitro studies.[1] DADME primarily exerts its effects through opioid receptors, notably the delta-opioid receptor (δ OR) and the Opioid Growth Factor Receptor (OGFr), also known as the zeta (ζ)-opioid receptor.[2] Its applications in cell culture are diverse, ranging from the regulation of cell proliferation and differentiation to the modulation of immune responses and investigation of apoptotic pathways. These notes provide an overview of its applications and detailed protocols for its use in a laboratory setting.

Key Applications in Cell Culture

- Inhibition of Cell Proliferation: A primary and well-documented application of [D-Ala2]-Met-enkephalin and its parent compound, Met-enkephalin (also known as Opioid Growth Factor or OGF), is the negative regulation of cell growth. This effect has been observed in a variety of cell types, including cancer cells, endothelial cells, and keratinocytes.[3] The anti-proliferative effect is primarily mediated through the OGFr.[2]
- Induction of Apoptosis: In certain cancer cell lines, enkephalin analogs have been shown to promote programmed cell death. This can involve the modulation of key apoptotic proteins



such as Bax and p53.

- Neuronal Differentiation: Enkephalins and their analogs are implicated in the differentiation of neuronal cells. In neuroblastoma cell lines, for instance, treatment can induce morphological and biochemical changes characteristic of mature neurons.[4][5][6]
- Immunomodulation: [D-Ala2]-Met-enkephalin can modulate immune cell function, including cytokine production and T-cell proliferation.[7][8] This makes it a valuable tool for in vitro studies of neuro-immune interactions.
- Cytoprotection: The synthetic peptide [D-Ala2, D-Leu5]-enkephalin (DADLE), a related analog, has demonstrated cytoprotective effects in various cell types, including neurons and astrocytes, often by promoting cell survival pathways.[9]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of [D-Ala2]-Met-enkephalin and related enkephalins in various cell culture experiments.



Cell Line/Type	Peptide & Concentration	Incubation Time	Observed Effect	Reference
Rat Adrenocortical Cells	Met-enkephalin (10 ⁻⁶ M)	48 hours	Marked antiproliferative effect, reversible by naltrexone.	[2][10]
Brain Microvascular Endothelial Cells (BMECs)	DADLE (5 nM)	6 hours (reoxygenation)	Enhanced cell viability and mitophagy under oxygen-glucose deprivation/reoxy genation.	[11]
Human Mesenchymal Stem Cells (hMSCs)	DADLE	Not Specified	Increased cell survivability under serum deprivation.	
PC12 Cells	DADLE	Not Specified	Blocked cell death caused by serum deprivation in a naltrexone- sensitive manner.	[9]
Head and Neck Squamous Cell Carcinoma (SCC-1)	Opioid Growth Factor (OGF)	Continuous	Inhibition of cell proliferation.	[12]
Human Umbilical Vein Endothelial Cells (HUVECs)	Opioid Growth Factor (OGF)	Not Specified	Depressed cell proliferation by up to 40%.	[3]



Human Epidermal Keratinocytes (NHEKs)	Opioid Growth Factor (OGF)	Not Specified	Depressed cell proliferation by up to 40%.	[3]
Neuroblastoma Cell Lines	13-cis-retinoic acid (5 μM)	7 days	Induced neurite outgrowth and differentiation.	[5]

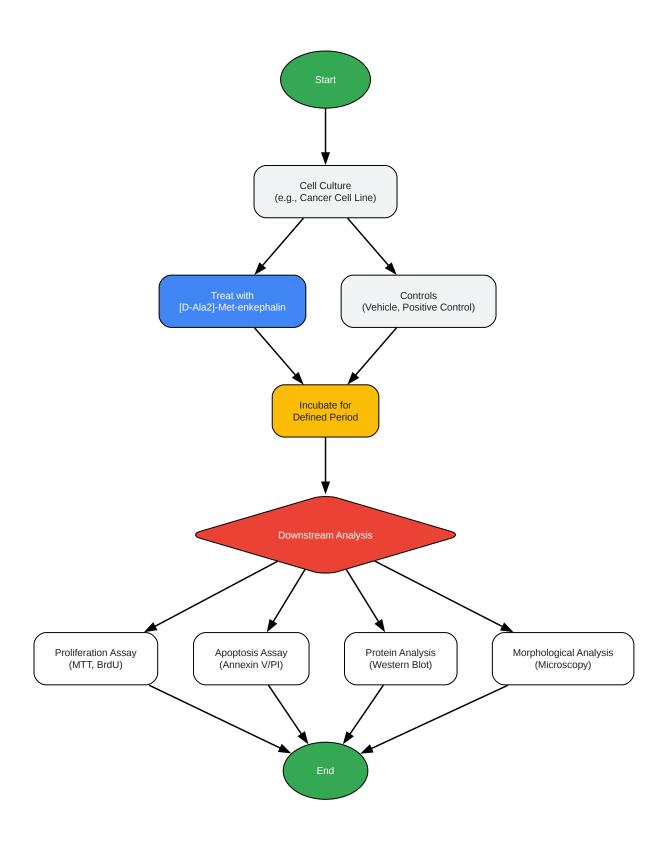
Signaling Pathways and Experimental Workflows Opioid Growth Factor Receptor (OGFr) Signaling Pathway

The primary mechanism for the anti-proliferative effects of Met-enkephalin and its analogs is through the OGFr. Upon binding of OGF (or [D-Ala2]-Met-enkephalin) to the OGFr on the outer nuclear envelope, the complex is translocated into the nucleus. Inside the nucleus, it upregulates the expression of cyclin-dependent kinase (CDK) inhibitors p16 and p21. These proteins inhibit the phosphorylation of the Retinoblastoma (Rb) protein by CDK4/6 and CDK2, respectively. Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thus leading to cell cycle arrest.









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